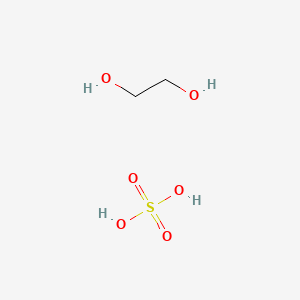

Sulfuric acid--ethane-1,2-diol (1/1)

Description

BenchChem offers high-quality Sulfuric acid--ethane-1,2-diol (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfuric acid--ethane-1,2-diol (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

478784-91-7 |

|---|---|

Molecular Formula |

C2H8O6S |

Molecular Weight |

160.15 g/mol |

IUPAC Name |

ethane-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C2H6O2.H2O4S/c3-1-2-4;1-5(2,3)4/h3-4H,1-2H2;(H2,1,2,3,4) |

InChI Key |

ACKLIRAPAVQACS-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)O.OS(=O)(=O)O |

Related CAS |

37340-69-5 |

Origin of Product |

United States |

Conceptual Frameworks for Acid Catalyzed Reactions Involving Vicinal Diols

The reactions of vicinal diols such as ethane-1,2-diol in the presence of a strong acid catalyst like sulfuric acid are governed by several key mechanistic principles. The acid catalyst typically initiates reactions by protonating one of the hydroxyl groups, converting it into a good leaving group (water). This initial step generates a carbocation intermediate, which can then undergo various subsequent transformations.

One of the most significant acid-catalyzed reactions of vicinal diols is the pinacol (B44631) rearrangement . This process involves the 1,2-migration of a substituent to an adjacent carbocation center, resulting in the formation of a ketone or aldehyde. In the case of ethane-1,2-diol, this rearrangement can lead to the formation of acetaldehyde. The dehydration of a vicinal diol is accompanied by this characteristic rearrangement pearson.com.

Another important conceptual framework is the formation of cyclic acetals . Aldehydes and ketones react with ethane-1,2-diol in the presence of an acid catalyst to form 1,3-dioxolanes scribd.comstudy.com. This reaction is a valuable method for protecting carbonyl groups in organic synthesis. The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the diol's hydroxyl groups study.com.

Furthermore, the principles of esterification are central to the interaction of ethane-1,2-diol with carboxylic acids in the presence of sulfuric acid. In what is known as Fischer esterification, sulfuric acid acts as a catalyst to facilitate the condensation reaction between the diol and a carboxylic acid, forming an ester and water askfilo.commasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comchemguide.co.uk. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol askfilo.comchemguide.co.uk.

Historical Development of Ethane 1,2 Diol Chemistry in Acidic Media

The study of ethane-1,2-diol and its reactions in acidic media has a rich history dating back to the mid-19th century.

1856-1859: First Synthesis and Early Discoveries: The French chemist Charles-Adolphe Wurtz is credited with the first preparation of ethylene (B1197577) glycol in 1856 wikipedia.org. He initially synthesized it by treating "ethylene iodide" with silver acetate (B1210297), followed by hydrolysis with potassium hydroxide wikipedia.orgweebly.com. In 1859, Wurtz developed another method for preparing ethylene glycol through the hydration of ethylene oxide wikipedia.orglscollege.ac.in. He named the compound "glycol" due to its shared characteristics with both ethyl alcohol and glycerin wikipedia.orgweebly.com.

Early 20th Century: Industrial Production and Applications: Commercial interest in ethylene glycol began to grow in the early 20th century. During World War I, it was synthesized from ethylene dichloride in Germany and used as a substitute for glycerol in explosives wikipedia.orgnewworldencyclopedia.org. The first large-scale commercial production of ethylene glycol in the United States began in 1925 at a plant in South Charleston, West Virginia, operated by Carbide and Carbon Chemicals Co. (now Union Carbide Corp.) wikipedia.orgweebly.com. By 1929, its use was widespread among dynamite manufacturers wikipedia.org. The development of the Lefort process for the vapor-phase oxidation of ethylene to ethylene oxide in 1937 further solidified the industrial production of ethylene glycol wikipedia.org. Early industrial processes for the hydration of ethylene oxide to ethylene glycol often utilized acid catalysts wikipedia.org.

Mid-20th Century to Present: Refinement of Industrial Processes: Throughout the 20th century, research focused on improving the efficiency and selectivity of ethylene glycol production. While early processes involved acid catalysis, concerns over catalyst separation and side reactions led to the development of neutral and base-catalyzed hydration methods as well wikipedia.org. The Shell OMEGA process, for instance, offers high selectivity to mono-ethylene glycol wikipedia.org. Despite this, acid-catalyzed reactions of ethane-1,2-diol remain fundamentally important in various other synthetic applications.

Contemporary Research Paradigms for Sulfuric Acid Mediated Transformations

Protonation Dynamics and Equilibria in Ethane-1,2-diol/Sulfuric Acid Mixtures

The initial and critical step in the reaction between ethane-1,2-diol and sulfuric acid is the protonation of one of the diol's hydroxyl groups. pearson.com This process is governed by the principles of acid-base chemistry, where the alcohol's weakly basic oxygen atom accepts a proton from the strong acid catalyst. libretexts.orgyoutube.com This protonation event converts the hydroxyl group (-OH), a poor leaving group, into an alkyloxonium ion (-OH2+), which is an excellent leaving group, resembling a water molecule. libretexts.orgyoutube.commasterorganicchemistry.com

The equilibrium of this protonation is highly dependent on the reaction conditions. In concentrated sulfuric acid, where the water concentration is low, the equilibrium favors the formation of the protonated diol and subsequently the products of dehydration. stackexchange.com Conversely, in dilute aqueous acid, the high concentration of water shifts the equilibrium back toward the reactants. stackexchange.com

Role of Sulfuric Acid as a Proton-Transfer Bridge

Sulfuric acid does more than just provide a proton; it can actively participate in the proton transfer mechanism. Computational studies on other acid-catalyzed reactions, such as the Beckmann rearrangement, have shown that a single molecule of sulfuric acid can act as a proton-transfer bridge. uwa.edu.au In this role, it facilitates the transfer of a proton by simultaneously accepting and donating a proton in the transition state, thereby lowering the activation energy barrier for the reaction. uwa.edu.au This "bridge" mechanism involves a concerted process where the acid catalyst is intimately involved in the bond-breaking and bond-forming steps. In the context of ethane-1,2-diol, H2SO4 can facilitate the protonation of a hydroxyl group and the subsequent removal of a proton in a later step of the reaction mechanism.

Influence of Water Concentration on Proton Transfer Mechanisms

The concentration of water in the sulfuric acid-ethane-1,2-diol system has a profound effect on the proton transfer dynamics. Sulfuric acid itself reacts vigorously and exothermically with water, forming hydronium ions (H3O+). quora.comquora.com In dilute solutions, the primary proton donor is the hydronium ion. As the concentration of sulfuric acid increases, the nature of the acidic species changes, and the proton transfer mechanism is altered. researchgate.netnih.gov

In highly concentrated sulfuric acid, where water is scarce, the dehydration reaction is favored as the equilibrium is pushed towards the formation of products to generate water, according to Le Châtelier's Principle. stackexchange.com The proton transfer is more likely to be directly mediated by H2SO4 molecules. In contrast, in dilute acid, water molecules are abundant and can act as both proton acceptors (bases) and proton donors, participating in Grotthuss-type proton shuttling mechanisms. acs.org The presence of water can stabilize charged intermediates but also compete as a nucleophile, potentially leading to side reactions or reversing the initial protonation step. stackexchange.com

Ab Initio Molecular Dynamics Simulations of Proton Transport

Ab initio molecular dynamics (AIMD) simulations provide a powerful computational tool for investigating the complex dynamics of proton transport at a molecular level. acs.orgnih.gov Studies on sulfuric acid solutions reveal a dynamic hydrogen-bonded network that facilitates proton movement. acs.orgresearchgate.net These simulations show that proton transfer is not a simple hop but a correlated event mediated by chains of hydrogen-bonded molecules, a concept known as the Grotthuss mechanism. acs.org

In neat or highly concentrated sulfuric acid, proton transport occurs through the formation of protonic defects, H3SO4+ and HSO4-, and the restructuring of the surrounding hydrogen-bond network. acs.orgnih.gov AIMD simulations have estimated the time scales for proton release and have shown that correlated proton transfer events can occur over relatively long chains of hydrogen-bonded sulfuric acid molecules. acs.orgnih.gov When water is introduced, it becomes integrated into this network, and proton hopping can occur between sulfuric acid molecules and water molecules. researchgate.net These computational approaches are essential for elucidating the transient pathways and complex solvent effects that govern the reaction mechanism in sulfuric acid-ethane-1,2-diol systems. chemrxiv.orguchicago.edu

Carbocation Intermediates in Ethane-1,2-diol Acidolysis

Following the protonation of a hydroxyl group and the departure of a water molecule, a carbocation intermediate is formed. pearson.comlibretexts.orgyoutube.com The formation and subsequent fate of this carbocation are central to the acid-catalyzed dehydration of ethane-1,2-diol. This reaction is a classic example of the pinacol (B44631) rearrangement, a process characteristic of 1,2-diols (vicinal diols) in acidic conditions. masterorganicchemistry.comucla.edureddit.comlibretexts.org

The initial carbocation formed from ethane-1,2-diol would be a primary carbocation, which is highly unstable. reddit.com This instability is the driving force for a rapid rearrangement to a more stable species. reddit.commasterorganicchemistry.com

Formation Pathways of α- and β-Substituted Carbocations

In the context of ethane-1,2-diol dehydration, the initial protonation and loss of water would generate a primary carbocation at one of the carbon atoms (an α-carbocation relative to the remaining hydroxyl group).

Table 1: Initial Carbocation Formation

| Step | Description |

|---|---|

| 1. Protonation | A hydroxyl group of ethane-1,2-diol is protonated by sulfuric acid. pearson.comyoutube.com |

| 2. Loss of Leaving Group | The protonated hydroxyl group departs as a water molecule. pearson.commasterorganicchemistry.com |

This primary carbocation is immediately susceptible to rearrangement. The presence of the adjacent hydroxyl group is crucial. The lone pair of electrons on the oxygen of the remaining -OH group can stabilize the positive charge through resonance, but a more significant event is the migration of a group from the adjacent carbon (the β-carbon). masterorganicchemistry.comlibretexts.org For ethane-1,2-diol, this involves a hydride shift (the migration of a hydrogen atom with its bonding electrons). reddit.com This 1,2-hydride shift results in the formation of a new, more stable carbocation where the positive charge is on the carbon bearing the hydroxyl group (a β-substituted carbocation). This new carbocation is significantly stabilized by resonance from the adjacent oxygen atom's lone pairs, and can be viewed as the resonance form of a protonated aldehyde. masterorganicchemistry.com

Rearrangement Phenomena in Diol Dehydration Catalyzed by Sulfuric Acid

The rearrangement of the carbocation intermediate is the defining feature of the acid-catalyzed dehydration of 1,2-diols, known as the pinacol rearrangement. masterorganicchemistry.comlibretexts.orgchegg.com The driving force for this rearrangement is the formation of a more stable carbocation. masterorganicchemistry.compearson.com In the case of ethane-1,2-diol, the 1,2-hydride shift transforms the unstable primary carbocation into a resonance-stabilized carbocation, which is effectively a protonated acetaldehyde. reddit.comijfmr.com

The general mechanism proceeds as follows:

Formation of a primary carbocation: As described above, one hydroxyl group is protonated and leaves as water. pearson.com

1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (β-carbon) migrates with its electron pair to the positively charged carbon (α-carbon). reddit.com

Formation of a resonance-stabilized cation: This migration forms a new carbocation on the β-carbon, which is stabilized by the lone pairs of the attached oxygen. masterorganicchemistry.com This intermediate is an oxonium ion, a resonance form of a protonated carbonyl. ijfmr.com

Deprotonation: A base in the medium (which could be water, HSO4-, or another molecule of the diol) removes the proton from the oxygen atom, yielding the final carbonyl compound, in this case, acetaldehyde. pearson.com

Table 2: Pinacol Rearrangement of Ethane-1,2-diol

| Step | Reactant/Intermediate | Action | Product/Intermediate |

|---|---|---|---|

| 1 | Protonated Ethane-1,2-diol | Loss of H2O | Primary Carbocation + H2O |

| 2 | Primary Carbocation | 1,2-Hydride Shift | Resonance-Stabilized Cation (Protonated Acetaldehyde) |

This rearrangement is a concerted or very rapid stepwise process, as the primary carbocation is too unstable to have a significant lifetime. reddit.comlibretexts.org The stability of carbocations is a critical factor, with tertiary carbocations being more stable than secondary, which are far more stable than primary ones. pearson.com The rearrangement allows the system to bypass the highly energetic primary carbocation in favor of a much more stable resonance-stabilized intermediate. masterorganicchemistry.com

Electrophilic Attack Mechanisms of Carbon Cations

In the presence of a strong acid like sulfuric acid, the hydroxyl groups of ethane-1,2-diol can be protonated. youtube.com This initial acid-base reaction is a critical first step, converting a poor leaving group (-OH) into a very good leaving group (-OH2+, an alkyloxonium ion). youtube.comyoutube.comlibretexts.org

The mechanism proceeds as follows:

Protonation: A hydroxyl oxygen on the ethane-1,2-diol molecule acts as a Lewis base, attacking a proton from sulfuric acid. This forms a protonated alcohol, specifically a 2-hydroxyethyloxonium ion. youtube.com

Formation of a Carbocation: The protonated hydroxyl group can depart as a water molecule. This heterolytic cleavage of the carbon-oxygen bond results in the formation of a 2-hydroxyethyl cation. libretexts.org This primary carbocation is a highly reactive and potent electrophile. However, the formation of a primary carbocation is an energetically unfavorable, high-energy pathway. reddit.com

Electrophilic Attack: The generated carbocation is electron-deficient and susceptible to attack by any available nucleophile. In the reaction mixture, the most abundant nucleophile is another molecule of ethane-1,2-diol, specifically one of its lone pair-bearing oxygen atoms. This nucleophilic attack on the carbocation initiates the formation of larger molecules, such as oligomers. youtube.com

Alternative concerted mechanisms have also been proposed to account for certain reaction products, such as the rearrangement to acetaldehyde, which may bypass the formation of a discrete, unstable primary carbocation. reddit.comresearchgate.net In such a pathway, a hydride shift could occur simultaneously with the loss of the water molecule. researchgate.net

Reaction Pathways and Networks in Sulfuric Acid-Catalyzed Ethane-1,2-diol Reactions

The sulfuric acid-catalyzed reactions of ethane-1,2-diol are governed by a complex network of competing pathways. The initial formation of the 2-hydroxyethyl cation electrophile leads to several possible products, primarily through dehydration and etherification reactions. Key transformations include intramolecular dehydration to form aldehydes, intermolecular dehydration to yield cyclic ethers like 1,4-dioxane, and intermolecular etherification that results in the formation of linear oligomers and higher glycols. researchgate.netresearchgate.netdoubtnut.com

Detailed Reaction Networks for Diol-Stabilized Acidolysis

While acidolysis typically refers to the cleavage of bonds by an acid, related mechanistic principles can be observed in the acid-catalyzed reactions of diols. Studies on lignin model compounds using acid catalysts and ethylene glycol as a stabilizing agent provide a detailed framework for understanding these reaction networks. rsc.orgnih.gov In these systems, sulfuric acid plays a dual role as both a proton donor and acceptor (via the hydrogensulfate ion, HSO₄⁻). nih.govacs.org

A key feature of these networks is the stabilization of reactive intermediates, particularly aldehydes, by ethane-1,2-diol. rsc.orgnih.gov The reaction network involves several key species:

Carbocation Intermediates: Formed via protonation and loss of water, as described previously.

Vinyl Ether Intermediates: These can be formed following the generation of a carbocation intermediate. nih.gov A proton abstraction from the β-position of the carbocation by a base, such as the hydrogensulfate anion, can lead to a vinyl ether. nih.govacs.org

Aldehyde Formation: Hydration of the vinyl ether or rearrangement of the initial diol can yield aldehydes (e.g., acetaldehyde). researchgate.netnih.gov

Acetal Formation (Stabilization): Ethane-1,2-diol can react with aldehyde intermediates in an acid-catalyzed acetalization reaction to form stable cyclic acetals, specifically 1,3-dioxolane (B20135) derivatives. nih.govkoreascience.kr This reaction effectively "traps" the reactive aldehyde, preventing it from undergoing further condensation or degradation reactions. rsc.org This stabilization is a proven methodology for achieving high yields of specific monomers in complex depolymerization processes. rsc.org

Bifurcation and Competing Reaction Pathways

The protonation of ethane-1,2-diol creates a branching point (bifurcation) from which several distinct and competing reaction pathways can proceed. The distribution of final products is highly dependent on the reaction conditions, such as temperature, concentration of reactants, and the removal of water. youtube.comyoutube.com The primary competition exists between intramolecular rearrangement, intermolecular cyclization, and intermolecular linear oligomerization.

Increasing the reaction temperature generally favors elimination (dehydration) reactions. youtube.com Furthermore, because dehydration reactions produce water, continuously removing water from the reaction mixture via distillation can effectively drive the equilibrium toward the formation of dehydrated products like 1,4-dioxane. youtube.com

| Pathway | Reaction Type | Key Intermediate(s) | Primary Product(s) | Favorable Conditions |

| Rearrangement | Intramolecular Dehydration | Concerted transition state | Acetaldehyde | Higher temperatures researchgate.net |

| Cyclization | Intermolecular Dehydration | Diethylene glycol | 1,4-Dioxane | Higher temperatures, removal of water youtube.com |

| Oligomerization | Intermolecular Etherification | Protonated diol, Carbocation | Diethylene glycol, Triethylene glycol | Higher diol concentration |

Formation of Higher Glycols and Oligomers

A significant pathway in the acid-catalyzed reaction of ethane-1,2-diol is the stepwise formation of linear ethers, leading to higher glycols and oligomers. This process, known as oligomerization or polycondensation, occurs via a series of intermolecular etherification steps. The formation of diethylene glycol (DEG) is a well-known side reaction in industrial processes that use ethylene glycol at high temperatures, such as in the synthesis of polyethylene (B3416737) terephthalate. researchgate.netresearchgate.net

The mechanism for the formation of the first oligomer, diethylene glycol, is as follows:

A molecule of ethane-1,2-diol is protonated by sulfuric acid and loses a water molecule to form the electrophilic 2-hydroxyethyl cation.

A second molecule of ethane-1,2-diol acts as a nucleophile, with one of its hydroxyl oxygens attacking the carbocation.

This attack forms a new carbon-oxygen-carbon (ether) bond, resulting in a protonated diethylene glycol molecule.

Deprotonation of this intermediate, typically by water or the HSO₄⁻ anion, regenerates the acid catalyst and yields diethylene glycol.

This process can continue, with diethylene glycol acting as a nucleophile to attack another 2-hydroxyethyl cation, leading to the formation of triethylene glycol, and so on. Each step adds another ethylene glycol unit to the chain. While direct acid-catalyzed polymerization of ethylene glycol can be performed, a related industrial method involves the acid-catalyzed addition of ethylene oxide to an initiator like water or ethylene glycol to produce polyethylene glycols. alfa-chemistry.com

| Compound Name | Chemical Formula | Structure |

| Ethane-1,2-diol | C₂H₆O₂ | HO-CH₂-CH₂-OH |

| Diethylene glycol | C₄H₁₀O₃ | HO-CH₂-CH₂-O-CH₂-CH₂-OH |

| Triethylene glycol | C₆H₁₄O₄ | HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-OH |

| Tetraethylene glycol | C₈H₁₈O₅ | HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-OH |

Homogeneous Catalysis of Ethylene Oxide Hydration to Ethane-1,2-diol

The synthesis of ethane-1,2-diol (commonly known as monoethylene glycol or MEG) via the hydration of ethylene oxide is a cornerstone of the chemical industry. Sulfuric acid is a long-established homogeneous catalyst for this reaction, which proceeds readily in an acidic solution. lehigh.edu The process involves the ring-opening of the epoxide by water, a reaction significantly accelerated by the acid. lehigh.eduresearchgate.net The primary reaction is followed by subsequent reactions where the newly formed ethane-1,2-diol can react with additional ethylene oxide molecules to form diethylene glycol (DEG), triethylene glycol (TEG), and higher polymers. lehigh.edu

Optimization of Catalyst Concentration for Selective Monoethylene Glycol Production

The concentration of sulfuric acid is a critical parameter for maximizing the yield of monoethylene glycol while minimizing the formation of higher glycols. Research indicates that to achieve high selectivity for MEG, the catalyst concentration must be kept very low. lehigh.edu

Low Concentration Advantage : For acid-catalyzed reactions, maintaining the sulfuric acid concentration below 1.0% is necessary to achieve yields of MEG comparable to those from uncatalyzed reactions. lehigh.edu

Effect of Higher Concentrations : Increasing the catalyst concentration leads to a decrease in the yield of monoethylene glycol and a corresponding increase in the production of higher glycols like DEG and TEG. lehigh.edu

Kinetic Studies : Adiabatic calorimeter experiments have shown that the reaction rate has a nearly first-order dependence on the acid concentration. researchgate.netresearchgate.net These studies, conducted over a pH range from 3.0 down to -0.7, help in modeling the reaction kinetics to ensure both safety and optimized production. researchgate.netresearchgate.net

Table 1: Effect of Sulfuric Acid Concentration on Glycol Production

| Catalyst Concentration | Monoethylene Glycol (MEG) Yield | Higher Glycol Yield |

| < 1.0% | High (comparable to uncatalyzed) | Low |

| > 1.0% | Reduced | Increased |

Challenges and Innovations in Catalyst Separation

A significant drawback of using sulfuric acid as a homogeneous catalyst is the difficulty in separating it from the product mixture. lehigh.edu This challenge has spurred innovations aimed at improving the purification process and reducing environmental impact.

The presence of sulfuric acid in the product stream complicates purification, often requiring a neutralization step before distillation. This not only adds a process step but can also lead to the formation of salts that may precipitate and cause scaling in equipment. lehigh.edu Furthermore, the residual acid can cause corrosion issues. proquest.com

Innovations to address these challenges primarily focus on replacing the soluble catalyst with a solid, heterogeneous one. The use of acidic ion exchange resins is a major step in this direction. proquest.comgoogle.com These resins can be used in a fixed-bed reactor, allowing the ethylene oxide and water mixture to react as it passes through, with the catalyst remaining contained and easily separated from the liquid product stream. This simplifies the process, minimizes contamination, and reduces corrosion. proquest.com

Sulfuric Acid in Dehydration Reactions of Ethane-1,2-diol

Sulfuric acid also acts as a potent catalyst for the dehydration of ethane-1,2-diol. This reaction typically involves the removal of water molecules from the diol, leading to the formation of different products depending on the reaction conditions.

Cyclic Ether Formation (e.g., 1,4-Dioxane)

A primary application of the acid-catalyzed dehydration of ethane-1,2-diol is the synthesis of the cyclic ether 1,4-dioxane. youtube.comyoutube.com The reaction mechanism involves the intermolecular dehydration of two molecules of ethane-1,2-diol. The process generally proceeds through an intermediate, diethylene glycol, which then undergoes an intramolecular ring-closing dehydration to form the stable six-membered ring of 1,4-dioxane. youtube.comprocat.in The reaction is typically carried out by heating ethane-1,2-diol with concentrated sulfuric acid. nih.govgoogle.com The water and 1,4-dioxane, which have close boiling points (100°C and 101°C, respectively), are distilled from the reaction mixture. youtube.com

Role of Acid Concentration in Dehydration Selectivity

The concentration of sulfuric acid plays a crucial role in directing the selectivity of the dehydration reaction and maximizing the yield of the desired product, 1,4-dioxane.

Optimizing Dioxane Yield : To maximize the yield of 1,4-dioxane, a lower concentration of sulfuric acid relative to ethane-1,2-diol is preferred. youtube.com An experimental range of 5-10% sulfuric acid has been suggested as effective. youtube.com Using concentrated sulfuric acid (ca. 5%) is a common industrial practice. nih.gov

Side Reactions : While sulfuric acid is an effective catalyst, its strong oxidizing nature can lead to undesirable side reactions, especially at higher concentrations and temperatures. nih.gov These can include the formation of by-products like acetaldehyde, 2-methyl-1,3-dioxolane, and crotonaldehyde, which complicate the purification process. nih.gov The reaction mixture can also darken and form tar-like substances, particularly as the reaction proceeds and impurities concentrate. youtube.com

Process Conditions : The reaction is typically conducted at temperatures between 150°C and 170°C. google.comgoogle.com Controlling the temperature and acid concentration is key to favoring the formation of 1,4-dioxane over other potential dehydration or decomposition products.

Esterification Reactions Catalyzed by Sulfuric Acid-Ethane-1,2-diol Systems

Mechanism of Diacetate Formation

The reaction between ethane-1,2-diol and acetic acid, catalyzed by concentrated sulfuric acid, is a classic example of Fischer esterification, leading to the formation of a diester, specifically ethane-1,2-diyl diacetate. askfilo.com Sulfuric acid serves a dual role in this process: it acts as a catalyst by protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity, and as a dehydrating agent, shifting the equilibrium towards the products by removing water. askfilo.com

The mechanism proceeds through a series of protonation, nucleophilic attack, and elimination steps: askfilo.com

Protonation of Acetic Acid : The process begins with the protonation of the carbonyl oxygen of an acetic acid molecule by sulfuric acid. This step enhances the electrophilic character of the carbonyl carbon. askfilo.com

First Nucleophilic Attack : A hydroxyl group from the ethane-1,2-diol molecule acts as a nucleophile, attacking the now more electrophilic carbonyl carbon of the protonated acetic acid. This results in the formation of a tetrahedral intermediate. askfilo.com

Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, converting a hydroxyl group into a good leaving group (water). askfilo.com

Formation of the First Ester Linkage : The tetrahedral intermediate collapses, eliminating a molecule of water and forming the first ester linkage. This results in the monoester, 2-hydroxyethyl acetate (B1210297). askfilo.com

Second Esterification : The remaining free hydroxyl group on the 2-hydroxyethyl acetate molecule then undergoes the same sequence of reactions with a second molecule of acetic acid. askfilo.com This involves protonation of the second acetic acid molecule, nucleophilic attack by the remaining alcohol group, formation of another tetrahedral intermediate, proton transfer, and elimination of a second water molecule.

Final Product : The final product is the diester, ethane-1,2-diyl diacetate, and the sulfuric acid catalyst is regenerated. askfilo.com

Kinetics of Sulfate (B86663) Esterification

The kinetics of sulfate esterification involving simple alcohols like ethane-1,2-diol have been investigated to understand their formation in various environments. oberlin.edu Studies utilizing nuclear magnetic resonance (NMR) methods have monitored the reaction kinetics in bulk solutions at different sulfuric acid concentrations and temperatures. oberlin.edu

A key finding is that the rate constants for sulfate esterification are strongly dependent on the concentration of sulfuric acid. oberlin.edu As the concentration of sulfuric acid increases, the reaction rate increases significantly. This relationship is predicted by excess acidity theory. oberlin.edu In contrast, the identity of the specific simple alcohol, whether it be methanol, ethanol (B145695), or 1,2-ethanediol, does not greatly influence the measured rate constants. oberlin.edu

Thermodynamic analysis indicates that for these reactions near room temperature, the equilibrium constant is close to unity. oberlin.edu This is because the exothermicity of the reaction is nearly balanced by the decrease in entropy of the products. oberlin.edu While a comprehensive database for the kinetics of sulfate esterification under all relevant conditions is still developing, modern systematic measurements are providing crucial data on the influence of temperature and sulfuric acid concentration. oberlin.edu Generally, esterification reactions are influenced by temperature, reactant molar ratios, and catalyst loading. researchgate.net For many acid-catalyzed esterifications, an increase in temperature typically leads to an increase in the reaction rate constant. researchgate.netresearchgate.net

Acid-Catalyzed Acetal and Ketal Formation with Ethane-1,2-diol

Ethane-1,2-diol is a common reagent used to form cyclic acetals and ketals from aldehydes and ketones, respectively. This reaction is widely used as a method for protecting carbonyl groups in organic synthesis. youtube.com The formation of these five-membered cyclic structures is thermodynamically and kinetically favored over the formation of acyclic acetals from two separate alcohol molecules. youtube.comchemtube3d.com The reaction requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is reversible. youtube.comkhanacademy.org

Mechanism of Cyclic Ketal/Acetal Formation

The mechanism for the formation of a cyclic acetal or ketal using ethane-1,2-diol under acidic conditions is a multi-step process: youtube.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen atom of the carbonyl group, making the carbonyl carbon significantly more electrophilic. youtube.commasterorganicchemistry.com

Nucleophilic Attack by Diol : One of the hydroxyl groups of the ethane-1,2-diol molecule attacks the activated carbonyl carbon. This addition step breaks the carbonyl π bond and forms a C-O single bond, leading to a protonated hemiacetal or hemiketal intermediate. youtube.commasterorganicchemistry.com

Deprotonation : A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly added oxygen, yielding a neutral hemiacetal/hemiketal. youtube.com

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal/hemiketal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group, water (H₂O). masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. youtube.com

Intramolecular Ring Closure : The second hydroxyl group of the diol, which is tethered to the molecule, now acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the oxonium ion. youtube.comyoutube.com This step forms the five-membered ring.

Final Deprotonation : A base removes the final proton from the ring's oxygen atom, regenerating the acid catalyst and yielding the final cyclic acetal or ketal product. youtube.com

The entire process is an equilibrium, which can be driven toward the product by removing the water that is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com

Performance of Sulfuric Acid Immobilized Catalysts

While traditional homogeneous catalysts like sulfuric acid are effective, they can lead to side reactions, difficulties in product separation, and equipment corrosion. nih.gov To overcome these issues, solid acid catalysts, including sulfuric acid immobilized on various supports, have been developed and shown to be highly efficient. nih.govscirp.org

One such catalyst involves immobilizing sulfuric acid on activated carbon that has been aminated with ethylenediamine (B42938) (denoted as AC-N-SO₄H). nih.govnih.gov This heterogeneous catalyst has demonstrated excellent performance in the synthesis of acetals and ketals. nih.gov For instance, in the catalytic condensation of benzaldehyde with ethylene glycol, the AC-N-SO₄H catalyst achieved a benzaldehyde conversion of up to 99.4% with a selectivity for the corresponding cyclic acetal also above 99%. nih.govnih.gov

Key performance metrics for this immobilized catalyst are highlighted in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Sulfuric Acid on Aminated Activated Carbon (AC-N-SO₄H) | nih.govnih.gov |

| Reaction | Acetalization of Benzaldehyde with Ethylene Glycol | nih.govnih.gov |

| Catalyst Dosage | 5 wt.% of Benzaldehyde Mass | nih.govnih.gov |

| Molar Ratio (Glycol:Benzaldehyde) | 1.75 | nih.govnih.gov |

| Temperature | 80 °C | nih.govnih.gov |

| Reaction Time | 5 hours | nih.govnih.gov |

| Conversion Yield | 99.4% | nih.govnih.gov |

| Selectivity | >99% | nih.gov |

| Reusability | No significant deactivation after 10 successive runs | nih.govnih.gov |

The reusability of the catalyst is a significant advantage; after ten cycles, the conversion yield remained above 99%. nih.govnih.gov This demonstrates the stability and economic viability of using immobilized sulfuric acid catalysts in these reactions. The catalyst also shows good suitability for various aliphatic aldehydes and ketones with different 1,2-diols. nih.govnih.gov Similarly, sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄–SiO₂) has been reported as a cost-effective, reusable, and efficient catalyst for other organic syntheses, highlighting the broad utility of this approach. mdpi.com

Kinetic and Thermodynamic Analyses of Sulfuric Acid Ethane 1,2 Diol Systems

Reaction Rate Expressions and Orders

The reactions within the sulfuric acid-ethane-1,2-diol system, such as dehydration to form ethers or esterification to form sulfate (B86663) esters, are complex. The rate of these reactions is typically described by a rate law, an equation that relates the reaction rate to the concentrations of the reactants and catalysts. oneclass.com For acid-catalyzed reactions, the rate expression generally includes the concentration of the alcohol, the acid catalyst, and potentially water, which can be both a product and an inhibitor.

Research into the sulfate esterification of various alcohols, including ethane-1,2-diol, has shown that the process is a reversible, acid-catalyzed reaction. oberlin.edu Similarly, studies on the analogous reaction of ethylene (B1197577) oxide with water and ethylene glycols in the presence of sulfuric acid have been used to develop detailed kinetic models. researchgate.netresearchgate.net These models often reveal non-integer reaction orders, indicating a multi-step reaction mechanism.

Concentration Dependencies of Reactants and Catalyst

The rate of sulfuric acid-catalyzed reactions involving ethane-1,2-diol exhibits a strong dependence on the concentrations of the diol and the acid catalyst.

Catalyst Dependence: The reaction is explicitly acid-catalyzed. Kinetic studies on the formation of sulfate esters from ethane-1,2-diol have demonstrated that both the forward and reverse reaction rates are acid-catalyzed with a rate order of nearly one with respect to the sulfuric acid concentration. oberlin.edu This aligns with findings from related systems, such as the hydrolysis of ethylene oxide catalyzed by sulfuric acid, which also shows a nearly first-order dependence on the acid concentration. researchgate.netresearchgate.net The rate of reaction is proportional to the amount of acid catalyst employed, allowing for process control by adjusting the catalyst level. google.com

Reactant Dependence: The dependence on the ethane-1,2-diol concentration is more complex and reflects the specific reaction pathway. For the formation of sulfate monoesters, the reaction rate is dependent on the concentration of the diol. In a study using nuclear magnetic resonance (NMR) to monitor the reaction kinetics, ethane-1,2-diol was found to be more reactive than simple monoalcohols like ethanol (B145695) or 1-butanol. oberlin.edu In analogous systems, such as the reaction of ethylene oxide, the rate expression exhibits a 1.5 order in the reactant concentration, suggesting a complex mechanism that is not a simple elementary step. researchgate.netresearchgate.net

The following table summarizes the observed reaction orders from a kinetic study of a related system involving ethylene oxide (EO), water, and sulfuric acid. researchgate.netresearchgate.net

| Reactant/Catalyst | Reaction Order |

| Ethylene Oxide (EO) | 1.5 |

| Water | 3.0 |

| Sulfuric Acid | ~1.0 |

This interactive table is based on data for the sulfuric acid-catalyzed reaction of ethylene oxide with water and glycols, which serves as an analogue to the ethane-1,2-diol system.

Activation Energies of Sulfuric Acid-Catalyzed Reactions

The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a reaction to occur. It is a key determinant of the temperature sensitivity of the reaction rate. For the sulfuric acid-ethane-1,2-diol system, the activation energy is influenced by the specific reaction being considered (e.g., esterification, dehydration).

While direct values for all possible reactions of ethane-1,2-diol are not extensively published, data from closely related systems provide valuable insights. Adiabatic calorimeter experiments quantifying the sulfuric acid-catalyzed reaction of ethylene oxide with water to form ethylene glycol and higher glycols determined an activation energy of 76.5 kJ/mol . researchgate.netresearchgate.net Other studies on acid-catalyzed hydrolysis of ethylene oxide have found similar activation energies ranging from 75.3 to 79.5 kJ/mol. researchgate.net Furthermore, investigations into sulfuric acid-catalyzed esterification of acetic acid with alcohols have reported activation energies in the range of 46 to 69.5 kJ/mol. researchgate.net Strong acids like sulfuric acid are noted to lower the activation energy due to their high protonation ability, leading to faster reaction kinetics. nih.gov

The following table presents activation energies for related acid-catalyzed reactions.

| Reaction System | Catalyst | Activation Energy (Ea) in kJ/mol |

| Ethylene Oxide + Water/Ethylene Glycols | Sulfuric Acid | 76.5 |

| Ethylene Oxide Hydration | Sulfuric Acid | 75.3 |

| Acetic Acid Esterification | Sulfuric Acid | 46 - 69.5 |

This interactive table compiles data from analogous chemical systems to provide context for the activation energies expected in sulfuric acid-ethane-1,2-diol reactions.

Influence of Reaction Parameters on Kinetic Outcomes

The rate and selectivity of reactions between sulfuric acid and ethane-1,2-diol are highly sensitive to the operational parameters. Temperature, reactant concentrations, and the presence of water are key variables that dictate the kinetic outcomes.

Temperature Dependence of Reaction Rates

In line with the principles of chemical kinetics, increasing the reaction temperature generally enhances the rate of reactions in the ethane-1,2-diol and sulfuric acid system. nih.gov The relationship between temperature and the reaction rate constant is described by the Arrhenius equation, which incorporates the activation energy.

The industrial synthesis of 1,4-dioxane (B91453) via the acid-catalyzed dehydration of diethylene glycol (a closely related diol) underscores this temperature dependence, with typical operating temperatures ranging from 130 to 200 °C, and an ideal temperature reported to be 160 °C. nih.gov This elevated temperature is necessary to achieve a practical reaction rate. lehigh.edu Similarly, kinetic studies on the esterification of nopol (B1679846) with acetic acid using a sulfuric acid catalyst showed that equilibrium conversions increased significantly with temperature, rising from 63% at 50°C to 75% at 80°C. This demonstrates that higher temperatures accelerate the forward reaction.

Effect of Ethane-1,2-diol and Water Content on Selectivity

The concentrations of ethane-1,2-diol and water are critical in determining not only the reaction rate but also the distribution of products (selectivity).

The primary reaction of ethane-1,2-diol catalyzed by concentrated sulfuric acid is intermolecular dehydration, where two molecules of the diol react to form the cyclic ether 1,4-dioxane and two molecules of water. doubtnut.comdoubtnut.comsciencemadness.org Higher concentrations of ethane-1,2-diol would favor this bimolecular pathway over potential unimolecular side reactions. However, as the reaction proceeds, water is produced.

Water content has a significant and detrimental effect on the catalytic activity of sulfuric acid. In studies of sulfuric acid-catalyzed esterification, the catalyst was found to lose up to 90% of its activity as the water concentration increased. researchgate.net The kinetic order of this inhibitory effect of water was determined to be -0.83. researchgate.net This deactivation is attributed to the preferential solvation of the catalytic protons (H+) by water molecules over the alcohol's hydroxyl groups, thereby reducing the catalyst's effectiveness. researchgate.net As water is a product of the dehydration reaction to form 1,4-dioxane, its accumulation can lead to a decrease in the reaction rate over time. researchgate.net This necessitates the removal of water from the reaction mixture, often by distillation, to drive the reaction to completion and maintain catalyst activity. nih.gov

Thermodynamics of Adduct Formation and Intermediates

The mechanism for acid-catalyzed reactions of alcohols involves an initial, rapid, and reversible protonation of a hydroxyl group by the strong acid. askfilo.com In this case, sulfuric acid protonates one of the hydroxyl groups of ethane-1,2-diol, forming a protonated diol (an oxonium ion) intermediate and the bisulfate anion (HSO₄⁻).

HO-CH₂-CH₂-OH + H₂SO₄ ⇌ HO-CH₂-CH₂-OH₂⁺ + HSO₄⁻

This protonation is a crucial step as it converts the hydroxyl group into a much better leaving group (water). Following this activation, the intermediate can undergo subsequent reactions, such as nucleophilic attack by a second molecule of ethane-1,2-diol to eventually form 1,4-dioxane.

The table below shows the measured pseudo first-order rate constants and equilibrium constants for the reaction of ethane-1,2-diol in different concentrations of deuterated sulfuric acid (D₂SO₄) at room temperature. oberlin.edu

| D₂SO₄ Conc. (wt%) | Forward Rate Constant k₁' (s⁻¹) | Reverse Rate Constant k₋₁' (s⁻¹) | Equilibrium Constant Keq (k₁'/k₋₁') |

| 65 | 1.1 x 10⁻⁴ | 2.1 x 10⁻⁴ | 0.52 |

| 75 | 7.3 x 10⁻⁴ | 5.3 x 10⁻⁴ | 1.38 |

The equilibrium constant provides a quantitative measure of the thermodynamic favorability of the products over the reactants under specific conditions. The data show that both the reaction rate and the position of the equilibrium are highly dependent on the acid concentration. oberlin.edu

Free Energy Barriers in Proton Transfer and Reaction Pathways

Research into proton transfer mechanisms involving sulfuric acid, particularly in aqueous environments, has revealed that proton transfer can be a rapid process with low free energy barriers, often facilitated by a network of hydrogen bonds. Ab initio molecular dynamics simulations have been employed to explore these proton transport scenarios in concentrated sulfuric acid and its hydrates.

In the context of a sulfuric acid-ethane-1,2-diol system, proton transfer from the strongly acidic sulfuric acid to one of the hydroxyl groups of ethane-1,2-diol is a plausible initial step in potential reaction pathways. This would lead to the formation of a protonated ethane-1,2-diol species and a bisulfate anion. The determination of the free energy barrier for this proton transfer would necessitate detailed computational modeling of the potential energy surface for the system. Such specific calculations for the "Sulfuric acid--ethane-1,2-diol (1/1)" complex are not found in the reviewed literature.

Consequently, a data table detailing the free energy barriers for proton transfer and subsequent reaction pathways for this specific system cannot be provided at this time.

Advanced Spectroscopic and Computational Approaches to Sulfuric Acid Ethane 1,2 Diol Interactions

Spectroscopic Characterization of Sulfuric Acid-Ethane-1,2-diol Complexes

Spectroscopic methods are invaluable for probing the structural and electronic changes that occur upon the interaction of sulfuric acid and ethane-1,2-diol. Techniques such as vibrational and nuclear magnetic resonance spectroscopy provide detailed insights into the nature of the chemical bonds, the formation of intermediates, and the structure of the resulting adducts.

Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques for investigating the vibrational modes of molecules. nih.govnih.gov Changes in the vibrational spectra of sulfuric acid and ethane-1,2-diol upon mixing provide direct evidence of intermolecular interactions, such as hydrogen bonding and the formation of new covalent bonds. uni-goettingen.de

In the context of the sulfuric acid-ethane-1,2-diol system, FTIR and FT-Raman can be used to monitor key functional groups. For instance, shifts in the O-H stretching frequencies of both the alcohol and the acid can indicate the formation of strong hydrogen bonds within the complex. nih.gov The appearance of new bands or significant changes in the fingerprint region (typically 400-1500 cm⁻¹) can signal the formation of sulfate (B86663) esters, which are expected products of the reaction. spectroscopyonline.com

Deconvolution of complex spectral bands, particularly in the amide I and II regions for protein studies, demonstrates a methodology that can be applied to the O-H and S=O stretching regions in the sulfuric acid-ethane-1,2-diol system to differentiate between various species in equilibrium. spectroscopyonline.com Analysis of the vibrational spectra can be further enhanced by comparison with theoretical calculations, which helps in the assignment of observed bands to specific vibrational modes of the complex and its reaction products. nih.govresearchgate.net

Table 1: Key Vibrational Modes for FTIR/FT-Raman Analysis of Sulfuric Acid-Ethane-1,2-diol Interactions

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Changes Upon Interaction |

| O-H Stretch (Alcohol) | 3200-3600 | Broadening and shift to lower wavenumbers due to hydrogen bonding. |

| O-H Stretch (Sulfuric Acid) | 2500-3300 | Significant broadening and red-shift upon complex formation. |

| C-O Stretch (Alcohol) | 1000-1260 | Shift in position upon esterification. |

| S=O Stretch (Sulfuric Acid) | 1000-1350 | Changes in frequency and intensity upon formation of sulfate esters. |

| S-O Stretch (Sulfate Ester) | 800-1000 | Appearance of new bands characteristic of the ester linkage. |

Note: The exact wavenumbers can vary depending on the specific environment and the strength of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. mdpi.comipb.pt In the study of the sulfuric acid-ethane-1,2-diol system, ¹H and ¹³C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the identification of reaction intermediates and final products. nih.gov

The chemical shifts of the protons in the hydroxyl (-OH) and methylene (B1212753) (-CH₂) groups of ethane-1,2-diol are sensitive to their electronic environment. nih.gov Upon reaction with sulfuric acid, the formation of a sulfate ester would lead to a significant downfield shift of the signals corresponding to the methylene groups attached to the oxygen atoms. The appearance of new signals or changes in the integration of existing signals can be used to quantify the extent of the reaction.

Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HMQC), can be employed to establish connectivity between different atoms in the reaction products, confirming the formation of the sulfate ester. ipb.pt Furthermore, NMR can be used to study the kinetics of the reaction by monitoring the change in concentration of reactants and products over time. In situ NMR studies have been successfully used to investigate similar acid-catalyzed reactions, providing insights into the reaction mechanism and the nature of the intermediates involved. psu.edu

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes in the Sulfation of Ethane-1,2-diol

| Nucleus | Group in Ethane-1,2-diol | Expected Chemical Shift (ppm) - Reactant | Expected Chemical Shift (ppm) - Product (Sulfate Ester) | Rationale for Change |

| ¹H | -CH₂- | ~3.7 | > 4.0 | Deshielding due to the electron-withdrawing sulfate group. |

| ¹H | -OH | Variable (2-5) | Signal disappears or shifts significantly. | Proton exchange or incorporation into a new chemical environment. |

| ¹³C | -CH₂- | ~63 | > 65 | Deshielding effect of the sulfate ester linkage. |

Note: The exact chemical shifts are dependent on the solvent and concentration.

Beyond spectroscopic methods, specific analytical techniques can be employed to detect and quantify the adducts formed between sulfuric acid and ethane-1,2-diol. Ion chromatography is a powerful method for the determination of sulfate and alkyl sulfates in a mixture. osha.gov This technique separates ions based on their affinity for a stationary phase, allowing for the quantification of the sulfate ester product.

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), can be used to identify the molecular weight of the reaction products, confirming the formation of the sulfuric acid-ethane-1,2-diol adduct. High-resolution mass spectrometry can provide the exact mass, which aids in determining the elemental composition of the product.

For airborne adducts or aerosols containing the sulfuric acid-ethane-1,2-diol complex, specialized sampling and analysis methods are required. This can involve collection on filters followed by extraction and analysis using techniques like ion chromatography. cdc.gov

Quantum Chemical and Molecular Dynamics Simulations

Computational chemistry provides a powerful complement to experimental studies by offering a molecular-level understanding of the interactions between sulfuric acid and ethane-1,2-diol. researchgate.netborenv.net Quantum chemical calculations and molecular dynamics simulations can be used to predict the structures of complexes, elucidate reaction pathways, and calculate spectroscopic properties for comparison with experimental data. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. mdpi.commdpi.com DFT calculations can be used to determine the optimized geometries of the sulfuric acid-ethane-1,2-diol complex, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations can also provide information about the electronic properties of the complex, such as the distribution of electron density and the nature of the intermolecular interactions. researchgate.net

By calculating the vibrational frequencies of the optimized structures, DFT can aid in the interpretation of experimental FTIR and FT-Raman spectra. researchgate.net The calculated frequencies can be compared with the experimental data to confirm the structure of the observed species. nih.gov Similarly, DFT can be used to predict NMR chemical shifts, which can be compared with experimental values to aid in the assignment of signals and the identification of reaction products. nih.gov

Table 3: Representative DFT-Calculated Properties of a Sulfuric Acid-Ethane-1,2-diol Complex

| Property | Calculated Value | Significance |

| Interaction Energy | Varies (e.g., -10 to -20 kcal/mol) | Indicates the stability of the hydrogen-bonded complex. |

| O-H···O Hydrogen Bond Length | ~1.6 - 1.8 Å | Characterizes the strength of the hydrogen bonding interaction. |

| Charge Transfer | Small but significant | Quantifies the extent of electron density redistribution upon complex formation. |

| Vibrational Frequency Shifts | Red-shift in O-H stretching modes | Correlates with the weakening of the O-H bond due to hydrogen bonding. |

Note: The calculated values are highly dependent on the level of theory and basis set used in the DFT calculations.

A key advantage of computational chemistry is its ability to map out the potential energy surface of a chemical reaction, including the identification of reactants, products, intermediates, and transition states. acs.org By calculating the minimum energy path for the reaction between sulfuric acid and ethane-1,2-diol, it is possible to elucidate the detailed mechanism of the sulfation reaction. nih.gov

This involves locating the transition state structure for each elementary step of the reaction and calculating the activation energy barrier. This information provides insights into the kinetics of the reaction and helps to explain why certain products are formed preferentially. For example, in the addition of acids to unsaturated systems, computational methods can explain the preference for kinetic versus thermodynamic products by comparing the activation energies of the competing pathways. masterorganicchemistry.com

Molecular dynamics (MD) simulations can also be used to study the dynamic behavior of the sulfuric acid-ethane-1,2-diol system over time. researchgate.net MD simulations can provide insights into the conformational changes of the complex, the role of solvent molecules, and the diffusion of reactants and products. acs.org

Applications and Broader Implications of Sulfuric Acid Ethane 1,2 Diol Chemistry

Biomass Liquefaction and Depolymerization

The combination of sulfuric acid as a catalyst and ethane-1,2-diol as a solvent and reagent is highly effective for the liquefaction and depolymerization of recalcitrant biomass. This process converts solid biomass into liquid bio-polyols, which can be used as precursors for polymers and other valuable chemicals.

Lignin (B12514952) Acidolysis and β-O-4 Linkage Cleavage

Acidolysis is a key strategy for lignin depolymerization, targeting the most abundant ether linkage, the β-O-4 bond. nih.govnih.gov In this process, sulfuric acid acts as a potent catalyst, while ethane-1,2-diol plays a crucial role in stabilizing reactive intermediates.

The mechanism begins with the protonation of the α-hydroxyl group in the lignin structure by sulfuric acid, followed by dehydration to form a benzylic carbocation intermediate. nih.gov This intermediate is a critical branching point for the cleavage of the β-O-4 bond. The process can proceed through two main pathways: a C3-pathway yielding Hibbert ketones or a C2-pathway that produces C2-aldehydes.

A significant challenge in lignin acidolysis is the tendency of the reactive aldehyde intermediates to recondense into more stable, undesirable polymers. The inclusion of ethane-1,2-diol effectively mitigates this issue. It traps the reactive aldehydes as they are formed, converting them into stable cyclic acetals (1,3-dioxolane derivatives). ipe.ac.cn This stabilization prevents repolymerization and significantly increases the yield of aromatic monomers. ipe.ac.cn Computational studies have elucidated the unique role of sulfuric acid as both a proton donor and acceptor in the reaction, facilitating the cleavage of the β-O-4 bond which has a relatively low energy barrier of approximately 3.5 kcal/mol. ipe.ac.cn

Chitin (B13524) Liquefaction in Ethane-1,2-diol under Sulfuric Acid Catalysis

Chitin, the second most abundant biopolymer after cellulose, can be efficiently liquefied using sulfuric acid as a catalyst in an ethane-1,2-diol solvent system. scispace.comnih.govresearchgate.net This process converts solid chitin from sources like fishing industry waste into valuable nitrogen-containing chemicals. Ethane-1,2-diol serves as both a solvent that disrupts the hydrogen bonding network of chitin and as a nucleophilic reagent that attacks the glycosidic and acetamide bonds. researchgate.net

Research has demonstrated that a high liquefaction yield can be achieved under optimized conditions. For instance, up to 75% of chitin can be liquefied at 165°C within 90 minutes using 8 wt% sulfuric acid (relative to the mass of ethane-1,2-diol). scispace.comnih.govresearchgate.netresearchgate.net The primary products of this reaction are hydroxyethyl-2-amino-2-deoxyhexopyranoside (HADP) and hydroxyethyl-2-acetamido-2-deoxyhexopyranoside (HAADP), with a combined yield of around 30%. scispace.comnih.gov Kinetic studies indicate that HAADP forms rapidly at the beginning of the reaction and is subsequently hydrolyzed to the more dominant HADP product. scispace.com Characterization of the unreacted chitin residues shows a progressive decrease in crystallinity over time, confirming the breakdown of the polymer's structure during liquefaction. scispace.comresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 165°C | scispace.comnih.govresearchgate.net |

| Reaction Time | 90 minutes | scispace.comnih.govresearchgate.net |

| Sulfuric Acid Concentration | 8 wt% (relative to ethane-1,2-diol) | scispace.comnih.govresearchgate.net |

| Maximum Liquefaction Yield | ~75% | scispace.comnih.govresearchgate.net |

| Major Products | HADP and HAADP | scispace.comnih.gov |

| Combined Product Yield | ~30% | scispace.comnih.gov |

Conversion of Crop Residues to Bio-polyols

Agricultural residues, such as corn stover, represent an abundant and underutilized lignocellulosic feedstock. tandfonline.comnih.gov The sulfuric acid-ethane-1,2-diol system can be effectively used to liquefy these crop residues and convert them into bio-polyols. These polyols are valuable as precursors for the synthesis of biopolymers like epoxy resins, which have applications as adhesives and insulation materials. tandfonline.com

The liquefaction is typically conducted at elevated temperatures, for example, 160°C at atmospheric pressure. tandfonline.com In this process, sulfuric acid catalyzes the depolymerization of the cellulosic and hemicellulosic components of the crop residues. tandfonline.com Ethane-1,2-diol, sometimes in combination with other solvents like ethylene (B1197577) carbonate, acts as the liquefying agent. The process has been shown to follow pseudo-first-order reaction kinetics, providing a method to evaluate the rate of liquefaction for different types of crop residues. tandfonline.com

Deep Eutectic Solvents (DES) Incorporating Ethane-1,2-diol and Sulfuric Acid Components

Deep Eutectic Solvents (DES) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a significantly lower melting point than its individual components. acs.orgnih.gov While a DES is not formed from sulfuric acid and ethane-1,2-diol alone, the principles of this chemistry are applied in the design of Brønsted acidic DES (BADES), which incorporate a strong acid component.

Design and Characterization of Novel DES Systems

Acidic deep eutectic solvents (ADES) can be designed by combining an HBA, such as a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, with an acidic HBD. ipe.ac.cn Ethane-1,2-diol is a common HBD used in many DES formulations. nih.govresearchgate.net To create a Brønsted acidic DES, a strong acid like p-toluenesulfonic acid (PTSA), which is structurally similar to sulfuric acid, can be used as the HBD or as a component in a ternary system. ipe.ac.cnkuleuven.be

These acidic DESs are characterized by their physicochemical properties, which are tunable based on the choice of components and their molar ratios. Key properties include:

Acidity : The acidity of these solvents can be very high, with some PTSA-based DESs exhibiting superacidity. This property is crucial for their catalytic applications. jcu.edu.au

Viscosity : Like most DESs, acidic variants tend to be viscous, a property that is temperature-dependent. tandfonline.comkuleuven.be

Density : The density is also a function of temperature and the specific components used. tandfonline.com

Conductivity : The ionic nature of the components gives these solvents appreciable electrical conductivity. tandfonline.com

The formation of these DESs relies on the development of extensive hydrogen-bonding networks between the HBA and the acidic HBD. kuleuven.be

| Property | Temperature (K) | Value | Reference |

|---|---|---|---|

| Density (g/cm³) | 298.15 | 1.082 | tandfonline.com |

| 313.15 | 1.071 | tandfonline.com | |

| 343.15 | 1.050 | tandfonline.com | |

| Dynamic Viscosity (mPa·s) | 298.15 | 1445.0 | tandfonline.com |

| 313.15 | 404.7 | tandfonline.com | |

| 343.15 | 56.1 | tandfonline.com | |

| Conductivity (mS/cm) | 298.15 | 0.29 | tandfonline.com |

| 313.15 | 0.81 | tandfonline.com | |

| 343.15 | 3.58 | tandfonline.com | |

| pH | 298.15 - 343.15 | ~0.8 (remains nearly constant) | tandfonline.com |

Note: TTAC is Tetradecyl trimethyl ammonium chloride. The data represents a specific example of a Brønsted acidic DES to illustrate typical properties.

Applications in Chemical Separations and Reactions

The unique properties of DESs incorporating ethane-1,2-diol and acidic components make them suitable for a range of applications in chemical processes.

Catalysis : The inherent acidity of BADES allows them to function as both the solvent and the catalyst in acid-catalyzed reactions, such as esterifications. For example, PTSA-based DESs have been successfully used to catalyze the esterification of palmitic acid and ethanol (B145695), demonstrating their potential to replace traditional mineral acids. tandfonline.com

Chemical Separations : Ethane-1,2-diol-based DESs are effective in extractive separations. They have been applied to the denitrogenation and desulfurization of model fuel oils, showing high extraction efficiency for compounds like pyridine and carbazole. nih.govscispace.com Their high selectivity is a key advantage over many conventional organic solvents. nih.gov

Metal Extraction : The strong acidity and complexing ability of BADES make them excellent solvents for dissolving metal oxides, a critical step in solvometallurgical processes for metal recovery and recycling. kuleuven.be PTSA-based DESs have shown high solubility for various metal oxides, outperforming less acidic DESs. kuleuven.be

Advanced Synthetic Methodologies in Organic Chemistry

The combination of sulfuric acid and ethane-1,2-diol (ethylene glycol) provides a versatile and efficient medium for a variety of advanced synthetic methodologies in organic chemistry. This system, particularly when sulfuric acid is supported on a solid matrix like silica (B1680970) (H2SO4/SiO2), has emerged as a powerful tool for the synthesis of complex organic molecules. Its utility is underscored by its alignment with the principles of green chemistry, often allowing for reactions to proceed under mild conditions, such as at room temperature, with high yields, easy product separation, and the potential for catalyst recyclability. oszk.huresearchgate.net This acidic diol medium facilitates key transformations, including condensation and cyclization reactions, which are fundamental to the construction of elaborate molecular architectures, especially in the realm of heterocyclic chemistry.

Synthesis of Complex Organic Molecules using Ethane-1,2-diol/Sulfuric Acid Media

The ethane-1,2-diol/sulfuric acid system has proven particularly effective in the synthesis of complex heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The medium's ability to act as both a solvent and a catalyst promotes reactions that might otherwise require harsh conditions or complex catalysts.

One of the most notable applications is in the preparation of quinoxaline derivatives. oszk.hu Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. oszk.hu The synthesis of these molecules typically involves the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. The use of silica-supported sulfuric acid in ethylene glycol at room temperature provides an efficient and environmentally benign method for this transformation, leading to excellent yields in short reaction times. oszk.huresearchgate.net

The scope of this methodology is demonstrated by the successful synthesis of a variety of quinoxaline derivatives from different substituted diamines and dicarbonyl compounds. The reaction proceeds smoothly under these mild conditions, highlighting the efficacy of the ethane-1,2-diol/sulfuric acid medium.

Table 1: Synthesis of Quinoxaline Derivatives using H2SO4/SiO2 in Ethane-1,2-diol

| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Product | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1,2-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 10 | 90 |

| 2 | 1,2-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 10 | 92 |

| 3 | 4-Methyl-1,2-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 15 | 95 |

| 4 | 4-Chloro-1,2-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 15 | 94 |

| 5 | 1,2-Diaminonaphthalene | Benzil | Dibenzo[a,c]phenazine | 15 | 90 |

Another significant application of this catalytic system is in the multicomponent synthesis of other complex heterocycles. For instance, benzo mdpi.comyoutube.comimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives have been efficiently synthesized through a one-pot reaction of 2-aminobenzimidazole, various aldehydes, and active nitriles (like malononitrile or ethyl cyanoacetate) using silica sulfuric acid in ethylene glycol. semanticscholar.orgresearchgate.net This method is notable for its operational simplicity, very short reaction times (often just a few minutes), and excellent yields, offering a substantial improvement over previously reported methods. semanticscholar.org

Beyond its role as a reaction medium for direct synthesis, the acid-catalyzed reaction of ethane-1,2-diol is a cornerstone of protecting group chemistry, an essential strategy in the multi-step synthesis of complex molecules. youtube.comyoutube.com Carbonyl groups (aldehydes and ketones) are highly reactive and may not be stable to reagents used to transform other functional groups within a complex molecule. Ethane-1,2-diol, in the presence of an acid catalyst like sulfuric acid, reacts with carbonyls to form cyclic acetals (specifically, 1,3-dioxolanes). youtube.comyoutube.com This temporarily "protects" the carbonyl group from undesired reactions. The protecting group is robust and stable under neutral or basic conditions, allowing for chemical modifications elsewhere in the molecule. Subsequently, the original carbonyl group can be easily regenerated by simple acid-catalyzed hydrolysis. This protective strategy is a fundamental and advanced methodology that enables the synthesis of intricate, multifunctional organic molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

The combination of sulfuric acid and ethane-1,2-diol is a potent catalytic system, but achieving high selectivity for desired products remains a challenge in many reactions. Future research should focus on the rational design of novel catalytic systems that leverage the unique properties of this adduct while offering greater control over reaction pathways.

One promising area is the development of heterogeneous catalysts that mimic the active sites of the sulfuric acid-diol mixture. This could involve immobilizing sulfuric acid or a related sulfonic acid group onto a solid support that has been functionalized with diol-like moieties. Such an approach could offer the benefits of easy catalyst separation and recycling while potentially enhancing selectivity by creating well-defined and sterically hindered catalytic pockets.

Furthermore, research into cascade reactions, where the sulfuric acid--ethane-1,2-diol system facilitates multiple sequential transformations in a single pot, is a burgeoning field. For instance, an electro-acidic catalytic cascade reaction has been developed for the conversion of ethylene (B1197577) glycol to 1,4-Dioxane-2,5-diol, where sulfuric acid catalyzes the C–O coupling process. chinesechemsoc.org Future work could explore the integration of this catalytic system with other types of catalysts, such as biocatalysts or organometallic complexes, to create novel and highly efficient cascade sequences for the synthesis of complex molecules.

A key challenge in many acid-catalyzed reactions of diols is the competition between desired transformations and side reactions like polymerization or rearrangement. sciencemadness.org Future catalytic systems could incorporate co-catalysts or additives that selectively inhibit these unwanted pathways. For example, the introduction of Lewis acids could potentially modulate the Brønsted acidity of the sulfuric acid, leading to different reaction outcomes.

Table 1: Potential Strategies for Novel Catalyst Development

| Strategy | Rationale | Potential Advantages |

| Heterogenization | Immobilize active species on a solid support. | Enhanced catalyst stability, ease of separation and recycling, potential for improved selectivity through site isolation. |

| Cascade Reaction Design | Integrate the sulfuric acid-diol system with other catalytic cycles. | Increased atom economy, reduced waste, and simplified purification processes. |

| Use of Co-catalysts/Additives | Modulate the acidity and reactivity of the system. | Suppression of side reactions, enhanced selectivity for the desired product. |

In-depth Understanding of Solvent Effects and Microenvironments

The solvent environment plays a crucial role in dictating the reactivity and selectivity of the sulfuric acid--ethane-1,2-diol system. While ethane-1,2-diol itself can act as a solvent, the presence of co-solvents can significantly alter the properties of the catalytic medium. A more profound understanding of these solvent effects at the molecular level is essential for optimizing existing processes and designing new ones.

The protonation equilibria in mixed solvent systems containing ethylene glycol are complex, with the dielectric constant of the medium influencing the extent of proton transfer. chemrevlett.com Future research should employ a combination of experimental techniques and theoretical modeling to map out the protonation states of both sulfuric acid and the diol in various solvent mixtures. This would provide a more accurate picture of the active catalytic species present under different reaction conditions.

The formation of microenvironments, such as solvent cages, around the reacting species can also have a profound impact on the reaction outcome. The "leveling effect" of a solvent can limit the effective strength of a strong acid. youtube.com In the case of the sulfuric acid--ethane-1,2-diol system, the diol can solvate the proton, thereby modulating its activity. acs.org Spectroscopic studies, particularly using techniques like NMR and IR, can provide valuable information about the local environment of the catalyst and reactants. nih.govresearchgate.net

Future work should also investigate the role of hydrogen bonding networks in these systems. The extensive hydrogen bonding capabilities of both sulfuric acid and ethane-1,2-diol can lead to the formation of organized supramolecular structures in solution. These structures could influence the orientation of reactants and stabilize transition states, thereby affecting both the rate and selectivity of the reaction.

Table 2: Key Areas for Investigating Solvent Effects

| Research Area | Techniques | Expected Insights |

| Protonation Equilibria | Potentiometry, Conductometry, UV-Vis Spectroscopy, Computational Modeling | Determination of pKa values and speciation of the catalytic system in different media. |

| Microenvironment Analysis | NMR Spectroscopy (e.g., NOESY), IR/Raman Spectroscopy, Solvatochromic Probes | Understanding the local solvent structure around the catalyst and reactants. |

| Hydrogen Bonding Networks | Neutron Diffraction, Advanced IR Spectroscopy, Molecular Dynamics Simulations | Elucidation of the role of hydrogen bonding in reaction mechanisms and selectivity. |

Integration of Advanced Experimental and Computational Techniques

To gain a more comprehensive understanding of the sulfuric acid--ethane-1,2-diol (1/1) system, it is imperative to integrate advanced experimental and computational techniques. This synergistic approach can provide insights that are not accessible through either method alone.

In situ spectroscopic techniques are particularly valuable for studying the reaction mechanism in real-time. For example, time-resolved IR or Raman spectroscopy could be used to monitor the formation and consumption of intermediates during a catalytic cycle. This would allow for the direct observation of transient species and provide crucial data for validating proposed reaction mechanisms.

On the computational front, advances in quantum chemical methods and computing power now allow for the accurate modeling of complex reaction pathways. colby.edu Density Functional Theory (DFT) calculations can be used to determine the structures and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile. These calculations can also be used to explore the effects of different substituents and solvent environments on the reaction outcome.

Molecular dynamics (MD) simulations can complement these static quantum chemical calculations by providing insights into the dynamic behavior of the system. MD simulations can be used to study the solvation of the catalyst and reactants, the formation of hydrogen bonding networks, and the transport of species within the reaction medium.

The combination of these advanced techniques will be instrumental in addressing key unanswered questions about the sulfuric acid--ethane-1,2-diol system. For instance, the precise mechanism of the pinacol (B44631) rearrangement for 1,2-diols in the presence of strong acids is an area where a combined experimental and computational approach could provide definitive answers. reddit.comchegg.com

Table 3: Synergistic Application of Advanced Techniques

| Technique | Contribution |

| In Situ Spectroscopy (e.g., time-resolved IR/Raman) | Real-time monitoring of reaction intermediates and kinetics. |

| Quantum Chemistry (e.g., DFT) | Calculation of reaction energy profiles, transition state structures, and electronic properties. |

| Molecular Dynamics (MD) Simulations | Modeling of solvent effects, diffusion, and the dynamic behavior of the system. |